molecular formula C23H22FN3O4 B2793435 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351587-98-8

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2793435
CAS No.: 1351587-98-8
M. Wt: 423.444
InChI Key: QQBNCGYGXZMCAO-UHFFFAOYSA-N
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Description

3-(2-(1H-Indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate is a sophisticated synthetic small molecule designed for pharmacological research and biochemical applications. This hybrid compound integrates multiple pharmacologically active motifs, featuring a carbamate core linked to an indole-derived structure. The molecular architecture suggests potential for targeted interaction with enzyme systems, particularly given that carbamate esters are well-established as inhibitors of acetylcholinesterase (AChE) and other serine hydrolases . The 1H-indol-3-yl moiety is a privileged structure in neuropharmacology, commonly found in ligands targeting serotonergic receptors, including 5-HT2A . The specific substitution pattern, including the 4-fluorophenyl group, is designed to optimize binding affinity and selectivity, as fluorination is a common strategy to enhance metabolic stability and membrane permeability. This compound's primary research value lies in its potential as a versatile scaffold for investigating neurodegenerative diseases, neuropharmacology, and insecticide biochemistry. Its proposed mechanism of action likely involves the carbamate group covalently binding to the serine residue in the active site of AChE, leading to reversible inhibition of acetylcholine hydrolysis . The indole-oxoacetamido component may facilitate additional interactions with allosteric sites or distinct protein targets, potentially contributing to a dual-binding mechanism that could enhance potency and selectivity compared to simpler monovalent ligands . Researchers can utilize this compound to explore novel pathways in enzyme kinetics, receptor modulation, and to develop new models for therapeutic intervention in conditions like Alzheimer's disease or for the development of advanced insecticides. The compound is provided as a high-purity solid for research purposes. It is intended for in vitro studies, including enzyme inhibition assays, binding experiments, and cellular models. Handle with appropriate safety precautions in a controlled laboratory setting. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-14-8-10-15(11-9-14)27-23(30)31-17-5-3-4-16(12-17)26-22(29)21(28)19-13-25-20-7-2-1-6-18(19)20/h1-2,6-11,13,16-17,25H,3-5,12H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBNCGYGXZMCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acylation to introduce the oxoacetamido group. This intermediate is then reacted with cyclohexylamine to form the cyclohexyl moiety. Finally, the fluorophenyl carbamate is introduced through a carbamation reaction using 4-fluorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation states.

    Reduction: The oxoacetamido group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that this compound may have significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast and ovarian cancers .
  • Antiviral Properties : Research indicates that derivatives of indole compounds, including this carbamate, demonstrate antiviral activity against several RNA and DNA viruses. The mechanism often involves the disruption of viral replication processes .
  • Neuroprotective Effects : The indole moiety is known for its neuroprotective properties, potentially making this compound useful in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .

Case Studies

Several studies highlight the potential applications of this compound:

In Vitro Studies

A study demonstrated that 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate exhibited nanomolar activity against a range of human cancer cell lines. This suggests broad-spectrum antitumor potential and warrants further investigation into its efficacy and safety profiles .

Structure-Activity Relationship (SAR)

Research into similar indole-containing compounds indicates that modifications at various positions can significantly influence biological activity. For instance, introducing fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding capabilities.

Animal Models

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. These findings support its potential as an anticancer agent and highlight the need for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized into three groups: (1) indolglyoxamide-carbamates, (2) indolacetamide-carbamates, and (3) cyclohexyl carbamate derivatives. Key differences lie in substituents, linker flexibility, and carbamate modifications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Properties/Applications Reference
3-(2-(1H-Indol-3-yl)-2-oxoacetamido)cyclohexyl (4-fluorophenyl)carbamate (Target) C23H21FN2O5 424.43 g/mol 4-Fluorophenyl, cyclohexyl Not reported Enhanced metabolic stability
Di-tert-butyl octane-1,8-diylbis((3-(2-(1H-indol-3-yl)-2-oxoacetamido)propyl)carbamate) (17) C52H70N6O10 963.15 g/mol Di-tert-butyl, octane linker 16% Antimalarial/antitrypanosomal
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9f) C32H35FN4O3 542.65 g/mol 4-Fluorophenyl, 4-methoxyphenyl ureido 40% Selective agonist activity
BG15811 (3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]cyclohexyl N-(4-fluorophenyl)carbamate) C19H22FN3O5 391.39 g/mol Pyrrolidinedione, 4-fluorophenyl Not reported Probable protease inhibition

Key Advantages and Limitations

  • However, the absence of in vitro data limits mechanistic insights.
  • Fluorine Impact: Fluorination in the target and (S)-9f reduces metabolic degradation compared to non-fluorinated analogs like BG15811 .

Q & A

Q. Why do crystallography and NMR data conflict in cyclohexyl conformation analysis?

  • Solution : X-ray crystallography may capture the dominant solid-state conformation, while NMR (in solution) reflects dynamic equilibrium. Use NOESY to detect proximity between cyclohexyl H and fluorophenyl groups .

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